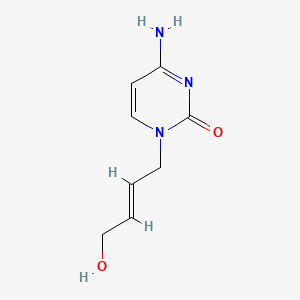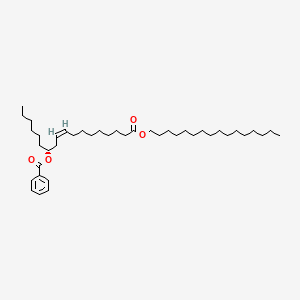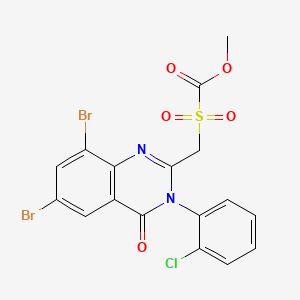
3'-Hydroxy-N-(2-(methylphenethylamino)propyl)propionanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 2706354, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a negative optical rotation. It is commonly used in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (1R,2R,3S,5R)-(-)-2,3-pinanediol is mainly achieved through chemical synthesis. A common method involves the reaction of pinanone with hydrogen cyanide, followed by reduction to give (1R,2R,3S,5R)-(-)-2,3-pinanediol . The reaction conditions typically include the use of solvents such as chloroform, methanol, and toluene, and the process is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, and involves the use of advanced equipment and technology to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of (1R,2R,3S,5R)-(-)-2,3-pinanediol. These products have various applications in different fields, including pharmaceuticals and chemical synthesis.
Aplicaciones Científicas De Investigación
(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with various molecular targets and pathways. The compound can act as a chiral ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological responses, making it useful in various applications, including drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (1R,2R,3S,5R)-(-)-2,3-pinanediol include:
- (1R,2R,3S,5R)-2,3-Pinanediol
- (-)-2-Hydroxyisopinocampheol
- (1R,2R,3S,5R)-(-)-Pinanediol
Uniqueness
What sets (1R,2R,3S,5R)-(-)-2,3-pinanediol apart from similar compounds is its specific stereochemistry and chiral centers, which confer unique properties and reactivity. This makes it particularly valuable in applications requiring high stereochemical purity and specific interactions with biological targets.
Propiedades
Número CAS |
94999-35-6 |
|---|---|
Fórmula molecular |
C21H28N2O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
N-(3-hydroxyphenyl)-N-[2-[methyl(2-phenylethyl)amino]propyl]propanamide |
InChI |
InChI=1S/C21H28N2O2/c1-4-21(25)23(19-11-8-12-20(24)15-19)16-17(2)22(3)14-13-18-9-6-5-7-10-18/h5-12,15,17,24H,4,13-14,16H2,1-3H3 |
Clave InChI |
DLDVRYFTAIAMOP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




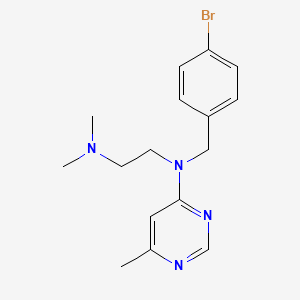

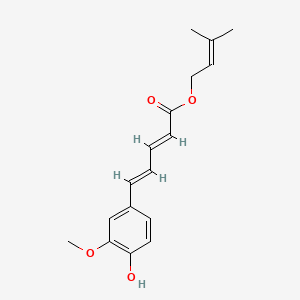
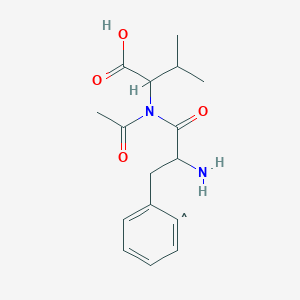
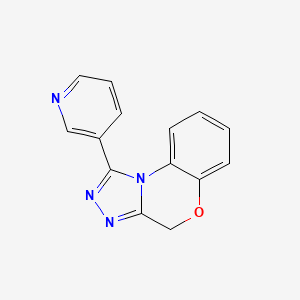
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
